molecular formula C13H22OS2 B12918441 3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan CAS No. 61329-58-6

3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan

Cat. No.: B12918441
CAS No.: 61329-58-6
M. Wt: 258.4 g/mol
InChI Key: IJABKEILZNAPLK-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan is an organic compound characterized by the presence of a furan ring substituted with two 2-methylpropylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan typically involves the reaction of furan with 2-methylpropylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where furan is treated with 2-methylpropylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where the 2-methylpropylsulfanyl groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted furans

Scientific Research Applications

3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in biological targets, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylpropyl)sulfanyl]methyl}furan
  • 3-[(2-Methylpropyl)sulfanyl]furan
  • 2,5-Bis[(2-methylpropyl)sulfanyl]furan

Uniqueness

3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan is unique due to the presence of two 2-methylpropylsulfanyl groups attached to the furan ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

61329-58-6

Molecular Formula

C13H22OS2

Molecular Weight

258.4 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)-2-(2-methylpropylsulfanylmethyl)furan

InChI

InChI=1S/C13H22OS2/c1-10(2)7-15-9-12-13(5-6-14-12)16-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3

InChI Key

IJABKEILZNAPLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC1=C(C=CO1)SCC(C)C

Origin of Product

United States

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